Poly(styrene-CO-maleic acid), partial propyl ester, cumene terminated

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Poly(styrene-CO-maleic acid), partial propyl ester, cumene terminated copolymer involves the copolymerization of styrene and maleic anhydride in the presence of a radical initiator, followed by partial esterification and termination with cumene. The copolymerization is usually carried out in an organic solvent, such as toluene or chloroform, at high temperature and under nitrogen atmosphere. The resulting product is a white or yellowish powder that is soluble in organic solvents.Molecular Structure Analysis

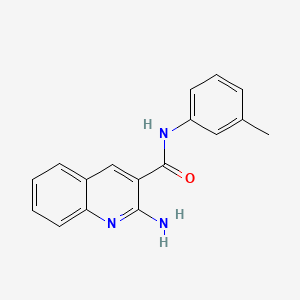

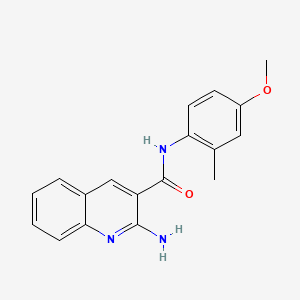

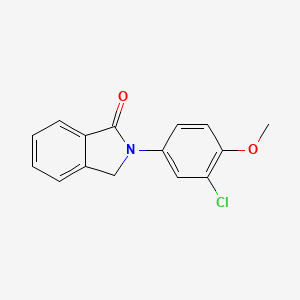

The molecular structure of Poly(styrene-CO-maleic acid), partial propyl ester, cumene terminated is represented by the SMILES notation:CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C3=NC=C(N3)C(=O)C(C)C)O)NC(=O)OCC4=CC=CC=C4 . Physical And Chemical Properties Analysis

The average molecular weight (Mn) of Poly(styrene-CO-maleic acid), partial propyl ester, cumene terminated is approximately 1,900 by GPC . The composition includes acid groups converted to ester, 50% . The acid number is 200-240 mg KOH/g . The transition temperature (Tg) is 110 °C . It is soluble in ketones, ethers, and alkali .Mecanismo De Acción

The mechanism of action of Poly(styrene-CO-maleic acid), partial propyl ester, cumene terminated copolymer in drug delivery involves the formation of micelles, which are small aggregates of copolymer molecules in aqueous solution. The hydrophobic styrene units form the core of the micelle, while the hydrophilic maleic acid units form the shell. The drugs can be encapsulated in the core of the micelle, and the micelles can then be targeted to specific cells or tissues.

Propiedades

IUPAC Name |

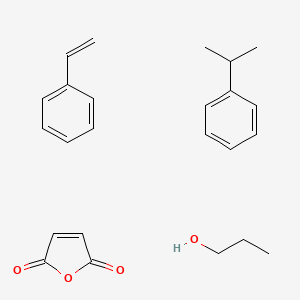

cumene;furan-2,5-dione;propan-1-ol;styrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12.C8H8.C4H2O3.C3H8O/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;1-2-3-4/h3-8H,1-2H3;2-7H,1H2;1-2H;4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTSMFIHSFDBTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO.CC(C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 156593870 | |

CAS RN |

160611-48-3 |

Source

|

| Record name | 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160611-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.